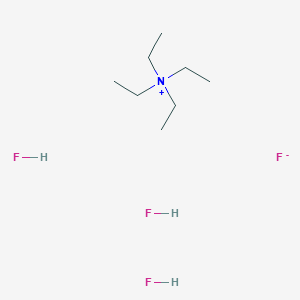![molecular formula C16H6N6 B1589770 Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile CAS No. 215611-93-1](/img/structure/B1589770.png)
Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile
Übersicht
Beschreibung
Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile is a ligand used in the synthesis of copper (I)-phenanthroline complexes, which are used in molecular device technology and solar-energy conversion . It functions as an electron acceptor, and the electron density is delocalized on the quinoxaline ring . It has been shown to have a strong light emission with fluorescence at 590 nm and 594 nm when excited with UV light .
Synthesis Analysis
This compound is synthesized through a Suzuki coupling reaction from biphenyl and 2-(trimethylsilyl)acetamide . It has also been used in the synthesis of copper (I)-phenanthroline complexes and ruthenium (II) complexes .Molecular Structure Analysis
The molecule shows crystallographic mirror symmetry . Adjacent molecules are essentially parallel along the c axis and tend to be vertical along the b axis with dihedral angles of 72.02 (6)° .Chemical Reactions Analysis
As an electron-accepting ligand, it imparts improved directionality of electron transfer in excited copper complexes . It has been used in the synthesis of copper (I)-phenanthroline complexes and ruthenium (II) complexes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.24 and a melting point of 310-315 °C . Its empirical formula is C14H8N4 .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile is used in the development of Organic Light-Emitting Diodes (OLEDs) . OLEDs are driven by their self-emission, vivid colors, and efficiency . This compound contributes to achieving optimal thermally activated delayed fluorescence (TADF) performance, which requires specific molecular characteristics such as low singlet–triplet energy gap and high photoluminescence quantum yield .
Color Tuning
This compound has been used in comprehensive photophysical studies, showing wonderful color tuning from sky blue to yellow due to different donors . This property is particularly useful in display technologies where a wide color gamut is desired.
Aggregation Induced Emission (AIE)
Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile exhibits Aggregation Induced Emission (AIE) properties . AIE is a phenomenon where the emission of light increases when the molecules aggregate. This property is beneficial in various applications including bio-imaging, chemical sensors, and optoelectronic devices.
Dye-Sensitized Solar Cells
This compound has been used as an electron-withdrawing anchoring group in the design and synthesis of organic dyes for dye-sensitized solar cells . These solar cells achieved a promising power conversion efficiency of 4.04% under standard AM 1.5 conditions .
Molecular Device Technology
Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile is used in the synthesis of copper (I)- phenanthroline complexes, which are used in molecular device technology .
Solar-Energy Conversion
This compound is also used in solar-energy conversion . It functions as an electron acceptor and the electron density is delocalized on the quinoxaline ring .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The compound has been used in the synthesis of copper (I)-phenanthroline complexes and ruthenium (II) complexes , which are used in molecular device technology and solar-energy conversion . Its use in these areas suggests potential future directions in the development of new molecular devices and energy conversion technologies.
Eigenschaften
IUPAC Name |
pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6N6/c17-7-11-12(8-18)22-16-10-4-2-6-20-14(10)13-9(15(16)21-11)3-1-5-19-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKXFSYCKWNWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C4=NC(=C(N=C24)C#N)C#N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474668 | |
| Record name | Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215611-93-1 | |
| Record name | Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Pphendcn typically acts as a bidentate ligand, coordinating to metal ions through the two nitrogen atoms in the pyrazine ring. [, ] For example, it forms stable complexes with palladium(II) chloride, where the pphendcn ligand coordinates to the palladium center. [] This coordination ability makes pphendcn a valuable building block for synthesizing metal complexes with potential applications in catalysis and materials science.
A: Pphendcn plays a crucial role as a catalyst in the synthesis of unsymmetrical phthalocyanines. [] Its presence during the cyclic tetramerization of 4,5-di(alkoxyl)phthalonitrile with dimethylamino-alcohols promotes the formation of the desired unsymmetrical products. This synthetic route provides access to a novel class of phthalocyanines with potential applications in dye-sensitized solar cells.
A: Researchers commonly employ techniques like Infrared (IR) spectroscopy and 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy to confirm the molecular structures of pphendcn and its derivatives. [, ] These methods provide valuable information about the functional groups and structural arrangements within the molecule.
A: Pphendcn serves as an electron-withdrawing core in the design of red TADF molecules. [] When combined with electron-donating triarylamines, it facilitates the formation of intramolecular hydrogen bonds. This structural feature enhances the emission efficiency and promotes horizontal molecular orientation, leading to high photoluminescence quantum yields and improved optical out-coupling factors in OLED devices.
A: Yes, pphendcn exhibits polymorphism. Two polymorphs, one with monoclinic symmetry [] and another with orthorhombic symmetry [], have been reported and characterized using single-crystal X-ray diffraction. These findings highlight the ability of pphendcn to adopt different packing arrangements in the solid state.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















